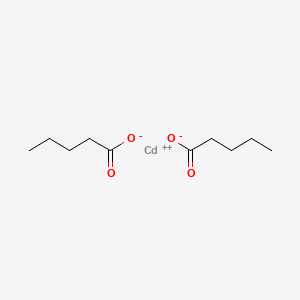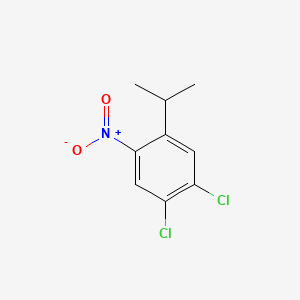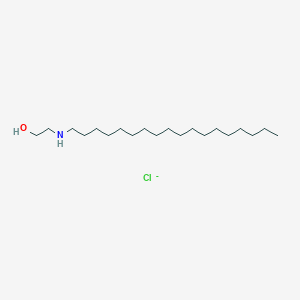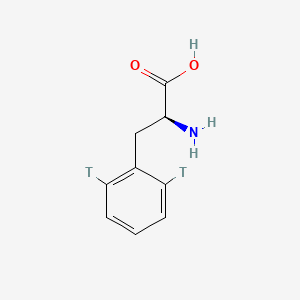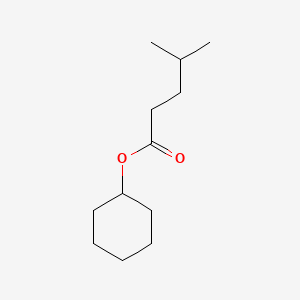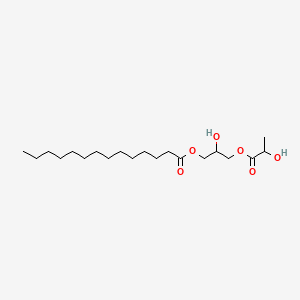
2-Hydroxy-3-(lactoyloxy)propyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(lactoyloxy)propyl myristate is a chemical compound with the molecular formula C17H32O6. It is an ester formed from myristic acid and a lactoyloxy group. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(lactoyloxy)propyl myristate typically involves the esterification of myristic acid with a lactoyloxy group. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including myristic acid and lactoyloxy compounds, are mixed in reactors with appropriate catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(lactoyloxy)propyl myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The lactoyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids and ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions produce various esters or other derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(lactoyloxy)propyl myristate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a component in drug formulations.
Industry: The compound is used in the formulation of cosmetics, personal care products, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(lactoyloxy)propyl myristate involves its interaction with specific molecular targets. The lactoyloxy group can interact with enzymes and receptors, modulating their activity. The ester linkage allows the compound to penetrate biological membranes, enhancing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(lactoyloxy)propyl myristate: This compound has two lactoyloxy groups, making it more hydrophilic compared to 2-Hydroxy-3-(lactoyloxy)propyl myristate.
Isopropyl myristate: Known for its use as a skin penetration enhancer, it lacks the lactoyloxy group present in this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the lactoyloxy group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94138-79-1 |
|---|---|
Fórmula molecular |
C20H38O6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23)25-15-18(22)16-26-20(24)17(2)21/h17-18,21-22H,3-16H2,1-2H3 |
Clave InChI |
PXPMJHWVJIPKEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



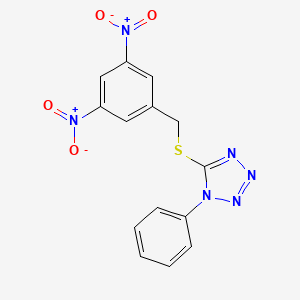
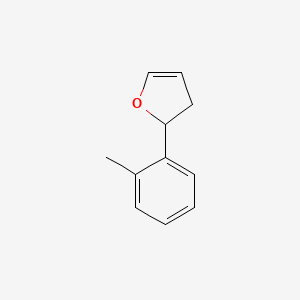
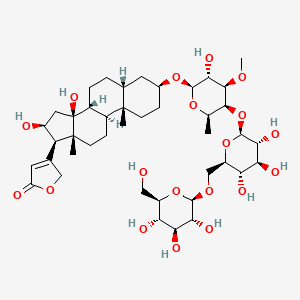


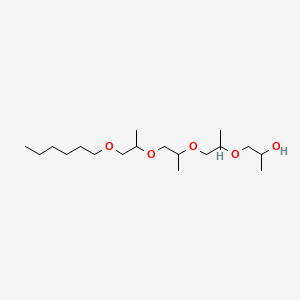

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
